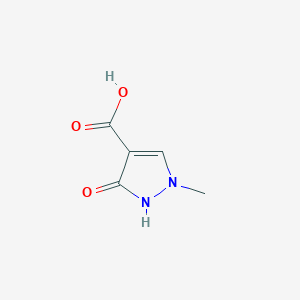
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a carboxylic acid group and a keto group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyrazole using potassium permanganate. This method, however, requires careful control of reaction conditions due to the reactivity of potassium permanganate . Another method involves the reaction of 4-bromopyrazole with n-butyllithium at -78°C, followed by subsequent reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the keto and carboxylic acid groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for the oxidation of methyl groups to carboxylic acids.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like n-butyllithium.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has similar structural features but includes a difluoromethyl group, which can alter its reactivity and biological activity.
4-Carboxypyrazole: Another related compound, which lacks the methyl group at the 1-position, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(5(9)10)4(8)6-7/h2H,1H3,(H,6,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCJSFAXFPZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B8237100.png)
![6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B8237113.png)
![tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)
![N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide](/img/structure/B8237128.png)
![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)


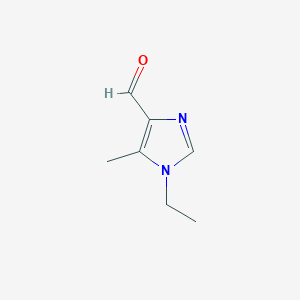
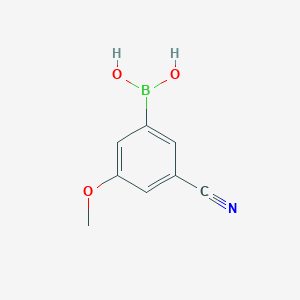
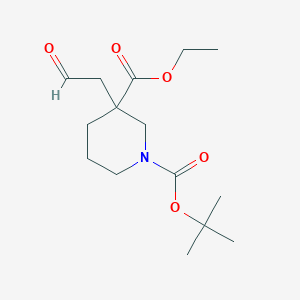

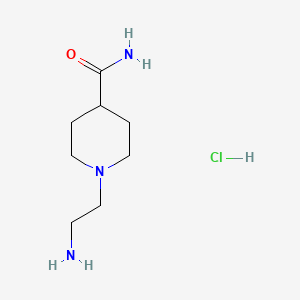
![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
